![molecular formula C21H22N2O2 B2411568 N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide CAS No. 1207061-82-2](/img/structure/B2411568.png)
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be based on two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide” is characterized by a pyrrolidine ring . This five-membered ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Specific Applications
Let’s explore some specific applications:
a. Antifungal and Antibacterial Properties: Pyrrolidine derivatives exhibit antifungal and antibacterial activities. Their structural diversity allows modification to enhance potency against various pathogens .
b. Antioxidant Activity: Certain pyrrolidin-2-one derivatives demonstrate antioxidant properties. These compounds may play a role in oxidative stress management .
c. Antiviral Potential: While not directly studied for the compound , related pyrrolidine derivatives have been investigated for antiviral activity. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were tested against Mycobacterium tuberculosis and Mycobacterium bovis .
Future Directions
The future directions in the research and development of “N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the understanding of the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
properties
IUPAC Name |
(E)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20(13-10-17-6-2-1-3-7-17)22-19-11-8-18(9-12-19)16-21(25)23-14-4-5-15-23/h1-3,6-13H,4-5,14-16H2,(H,22,24)/b13-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZMXSRNLYLRRK-JLHYYAGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.